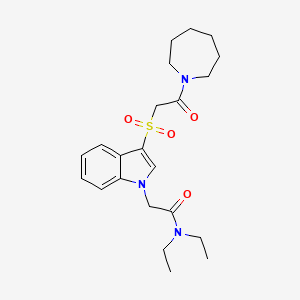

![molecular formula C7H13NO B2676316 5-Aminobicyclo[3.1.1]heptan-1-ol CAS No. 2091526-30-4](/img/structure/B2676316.png)

5-Aminobicyclo[3.1.1]heptan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

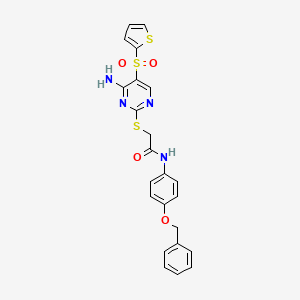

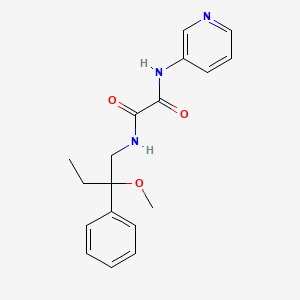

5-Aminobicyclo[3.1.1]heptan-1-ol is a chemical compound with the CAS number 2091526-30-4 . It has a molecular weight of 127.19 . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of 5-Aminobicyclo[3.1.1]heptan-1-ol and similar compounds has been a topic of interest in medicinal chemistry . A photoinduced [3σ + 2σ] cycloaddition has been used for the synthesis of trisubstituted bicyclo [3.1.1]heptanes using bicyclo [1.1.0]butanes and cyclopropylamines . This transformation uses mild and operationally simple conditions .Molecular Structure Analysis

The molecular formula of 5-Aminobicyclo[3.1.1]heptan-1-ol is C7H13NO . The InChI code for the compound is 1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 .Physical And Chemical Properties Analysis

5-Aminobicyclo[3.1.1]heptan-1-ol has a molecular weight of 127.19 . It appears as a white to yellow solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The synthesis and stereostructure of various bicyclo compounds closely related to 5-Aminobicyclo[3.1.1]heptan-1-ol have been a subject of scientific research. For instance, the stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers was elucidated, showcasing the versatility of these compounds in stereochemical studies and potential applications in material science and pharmaceuticals. These structures were determined using advanced spectroscopic techniques, highlighting the complexity and potential utility of bicyclic amino compounds (Palkó et al., 2005).

NMR Crystallography and Comparative Studies

NMR crystallography has been employed to compare the structures of chiral 3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol and its derivatives. This method allows for a detailed understanding of the molecular dynamics and structural differences, which are essential for developing specific applications in catalysis and material science (Jaworska et al., 2012).

Catalytic Applications

The compound 3-amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane was synthesized from (−)-β-pinene and utilized as a catalyst for the enantioselective reduction of ketones. This illustrates the compound's potential in asymmetric synthesis, a crucial area in pharmaceutical research and manufacturing (Krzemiński & Wojtczak, 2005).

Reaction Mechanisms and Synthesis Routes

Research into the reaction mechanisms and synthesis routes of bicyclic amino compounds, including those similar to 5-Aminobicyclo[3.1.1]heptan-1-ol, has provided insights into creating complex molecules with potential applications in drug development and synthetic chemistry. These studies focus on understanding the formation and reactivity of these compounds, contributing to the advancement of organic chemistry and material science (Gorpinchenko et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-aminobicyclo[3.1.1]heptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-6-2-1-3-7(9,4-6)5-6/h9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWODUPBUOJXQJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(C1)(C2)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Aminobicyclo[3.1.1]heptan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

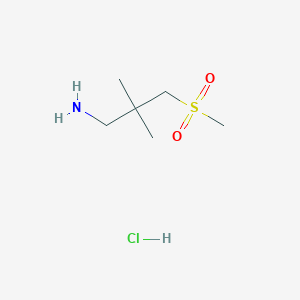

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)

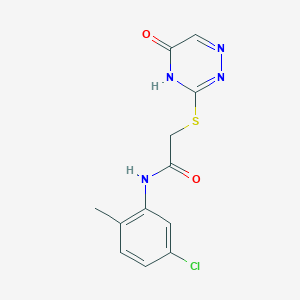

![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

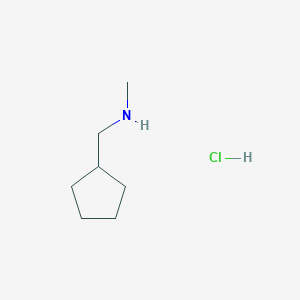

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2676247.png)

![4-(2,4-Difluorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2676254.png)